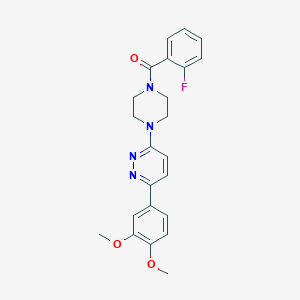

(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone

Description

This compound is a methanone derivative featuring a pyridazinyl-piperazine scaffold substituted with a 3,4-dimethoxyphenyl group and a 2-fluorophenyl moiety. The 3,4-dimethoxyphenyl group may enhance lipophilicity and membrane permeability, while the 2-fluorophenyl substituent could influence binding affinity through steric and electronic effects .

Properties

IUPAC Name |

[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-(2-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O3/c1-30-20-9-7-16(15-21(20)31-2)19-8-10-22(26-25-19)27-11-13-28(14-12-27)23(29)17-5-3-4-6-18(17)24/h3-10,15H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWVFPNNIOCPDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activity, and the mechanisms through which it may exert its effects.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a pyridazine core, a piperazine ring, and a fluorophenyl substituent. The presence of methoxy groups on the phenyl ring enhances its lipophilicity, which is crucial for biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Pyridazine Core : The synthesis starts with the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form a hydrazone, which is then cyclized to yield the pyridazine ring.

- Piperazine Substitution : The resulting pyridazine derivative is reacted with piperazine to introduce the piperazine moiety.

- Fluorophenyl Coupling : Finally, a coupling reaction introduces the 2-fluorophenyl group, often utilizing palladium-catalyzed methods.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that pyridazine derivatives can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The unique combination of functional groups in this compound may enhance its efficacy against tumor cells by targeting specific pathways involved in cell proliferation and survival.

Neuropharmacological Effects

The piperazine moiety is known for its anxiolytic and antidepressant properties. Compounds incorporating piperazine have been shown to interact with serotonin receptors, potentially leading to improved mood and reduced anxiety levels. The presence of the dimethoxyphenyl group may further modulate these effects by influencing receptor binding affinities .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer metabolism or neurotransmitter degradation, such as acetylcholinesterase.

- Receptor Modulation : By interacting with various receptors (e.g., serotonin receptors), the compound could alter neurotransmitter levels, leading to therapeutic effects in mood disorders.

- Antioxidant Activity : Preliminary studies suggest that similar compounds exhibit antioxidant properties, which can protect cells from oxidative stress and inflammation .

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that related pyridazine derivatives exhibit cytotoxicity against human cancer cell lines. For example, one study reported that a structurally similar compound led to significant reductions in cell viability in breast cancer cells .

- Animal Models : Animal studies have shown that compounds with similar structural features can significantly reduce tumor growth in xenograft models. These findings suggest potential for development as an anticancer agent .

Comparative Analysis

| Compound | Structure | Biological Activity |

|---|---|---|

| (4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone | Structure | Anticancer, neuropharmacological |

| 6-(4-Hydroxyphenyl)-3-styryl-pyrazolo[3,4-b]pyridine | Structure | Kinase inhibition |

| 1-(2-Methylpyridin-4-yl)-piperazine | Structure | Anxiolytic effects |

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its therapeutic potential . Its ability to interact with various biological targets makes it a candidate for drug development. Research has focused on its efficacy against several conditions, including neurodegenerative diseases and cancer.

Case Studies

- Neurodegenerative Diseases : The compound's mechanism of action may involve the inhibition of acetylcholinesterase, leading to increased acetylcholine levels in the brain. This property is beneficial for treating Alzheimer's disease and other cognitive disorders .

- Cancer Research : Studies have shown that derivatives of this compound exhibit anti-cancer properties by inducing apoptosis in cancer cells through various pathways . The presence of the dimethoxyphenyl group enhances its lipophilicity, improving cellular uptake.

Biological Activities

The compound has been evaluated for its biological activities, including:

- Antioxidant Properties : Research indicates that it may exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress .

- Anti-inflammatory Effects : Some derivatives have shown promise as anti-inflammatory agents, potentially useful in treating conditions like arthritis and cardiovascular diseases .

Pharmacology

In pharmacological studies, the compound's pharmacokinetics and pharmacodynamics have been assessed to evaluate its safety and efficacy profiles.

| Parameter | Details |

|---|---|

| Bioavailability | Moderate; influenced by structural modifications |

| Metabolism | Primarily hepatic; involves cytochrome P450 enzymes |

| Elimination half-life | Varies based on formulation; typically within 2-6 hours |

Chemical Biology

The compound serves as a tool compound in chemical biology to study interactions with biological macromolecules. It can be utilized to explore:

- Enzyme Inhibition : Investigating its role as an inhibitor of specific enzymes such as monoamine oxidase (MAO) can provide insights into its therapeutic applications .

- Receptor Binding Studies : Understanding how the compound interacts with various receptors can elucidate its mechanism of action and potential side effects.

Synthesis and Industrial Production

The synthesis of (4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone involves multi-step organic reactions. Common methods include:

- Formation of the Pyridazinone Core : This is achieved by reacting 3,4-dimethoxybenzaldehyde with hydrazine hydrate.

- Piperazine Substitution : The resulting pyridazinone derivative is reacted with piperazine.

- Coupling Reaction : Finally, the fluorophenyl group is introduced through palladium-catalyzed cross-coupling methods .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological or synthetic characteristics:

| Compound Name / ID | Key Substituents | Biological Target / Activity | Synthesis Notes | Reference |

|---|---|---|---|---|

| BAY10000493 | 4-bromophenyl, imidazo[1,2-a]pyridine | K2P3.1 (TASK-1) potassium channel inhibitor | Trapped in intracellular vestibule via X-gate closure; high selectivity | |

| BAY2341237 | 4-chlorophenyl, 6-(trifluoromethoxy)pyridin-2-yl | K2P3.1 (TASK-1) inhibitor | Similar binding mode to BAY10000493; enhanced metabolic stability | |

| (2-Chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)-1-piperazinyl]methanone () | 2-chloro-6-fluorophenyl, 6-propoxypyridazinyl | No direct activity data; structural similarity suggests potential ion channel modulation | Propoxy group may alter pharmacokinetics (e.g., half-life) | |

| {4-[6-(3-Methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}[3-(trifluoromethyl)phenyl]methanone | 3-trifluoromethylphenyl, pyrazole | Likely designed for CNS targets due to trifluoromethyl group | Pyrazole substitution introduces hydrogen-bonding capability | |

| 6-(3,4-Dimethoxyphenyl)-2-(piperidin-4-yl)pyridazin-3(2H)-one (Compound 50, ) | 3,4-dimethoxyphenyl, piperidinyl | Antitrypsin activity (as part of phthalazinone PDE inhibitors) | Synthesized via cyclohexenecarboxylic acid intermediates | |

| 4-(4-Fluorophenyl)piperazin-1-ylmethanone (CAS 921230-83-3) | 4-fluorophenyl, 2-fluoropyridinyl | Commercial availability suggests use in receptor-binding assays (e.g., serotonin/dopamine) | Halogenation pattern optimizes receptor affinity |

Structural and Pharmacological Insights

- Halogenated Aromatic Rings: The 2-fluorophenyl group in the target compound may reduce metabolic degradation compared to chlorinated analogs (e.g., ), as fluorine is less susceptible to oxidative metabolism. However, chlorinated derivatives (e.g., BAY2341237) often exhibit stronger binding due to increased van der Waals interactions . Piperazine vs.

Synthetic Strategies :

- The target compound likely follows a multi-step synthesis involving:

Coupling of 3,4-dimethoxyphenyl to pyridazine.

Piperazine introduction via nucleophilic substitution.

Final acylation with 2-fluorobenzoyl chloride. Similar methods are described for BAY inhibitors () and phthalazinones (), with purification via column chromatography .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone, and how can reaction conditions be optimized?

- Methodology : Standard synthetic routes involve coupling pyridazine derivatives with substituted piperazines under reflux conditions. Solvents such as toluene, DMF, or acetonitrile are commonly used, with purification via column chromatography. Yield optimization may require adjusting stoichiometry, reaction time, and temperature. For example, highlights the use of spectroscopic-grade solvents (e.g., DMSO, THF) for similar methanone derivatives, suggesting inert conditions and controlled heating (80–120°C) to prevent decomposition .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

- Methodology :

- HPLC/GC-MS : Use retention indices (e.g., Kovacs method) for purity assessment, as described in . A C18 column with acetonitrile/water gradients is recommended .

- NMR/IR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent positions, while IR identifies carbonyl (C=O) and aromatic stretching frequencies.

- X-ray Crystallography : For absolute configuration validation, single-crystal diffraction (as in ) resolves bond angles and stereochemistry .

Q. What safety precautions are critical during handling and storage?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2A/2B hazards per and ) .

- Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Avoid exposure to moisture or light .

- Ventilation : Use fume hoods for weighing and synthesis to mitigate inhalation risks (respiratory toxicity Category 3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-Response Replication : Use a randomized block design ( ) with multiple biological replicates to account for variability.

- Statistical Analysis : Apply ANOVA followed by Tukey’s post-hoc test to identify significant differences in IC₅₀ values across studies .

- Assay Validation : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).

Q. What computational strategies are suitable for predicting the compound’s electronic properties and target interactions?

- Methodology :

- DFT Calculations : Optimize ground-state geometry using Gaussian09 with B3LYP/6-31G(d) basis sets. Excited-state dipole moments (as in ) can be modeled via TD-DFT .

- Molecular Docking : Use AutoDock Vina to simulate binding to receptors like serotonin or dopamine transporters. Validate with MD simulations (NAMD/GROMACS) to assess stability .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for analogs of this compound?

- Methodology :

- Substituent Variation : Synthesize derivatives with modified fluorophenyl (e.g., 3-F vs. 4-F) or dimethoxyphenyl groups ( ) .

- Pharmacophore Mapping : Generate 3D-QSAR models (CoMFA/CoMSIA) to correlate substituent electronic effects (Hammett σ) with activity .

- In Vivo Screening : Use rodent models to compare pharmacokinetics (AUC, Cmax) of analogs with varying logP values.

Q. What experimental approaches are recommended for studying the compound’s excited-state dipole moments?

- Methodology :

- Solvatochromic Shifts : Measure UV-Vis spectra in solvents of varying polarity (e.g., toluene, ethanol). Use Lippert-Mataga plots to estimate excited-state dipole moments, as demonstrated in .

- Fluorescence Anisotropy : Assess rotational relaxation times to infer electronic transitions and solvent interactions.

Q. How can researchers ensure reproducibility in synthetic batches for pharmacological studies?

- Methodology :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.

- Quality Control : Validate each batch via LC-MS (ESI+ mode) and compare retention times with a certified reference standard .

Notes

- Contradictions : and emphasize solvent selection for synthesis and analysis, but safety guidelines ( ) restrict volatile solvents like benzene. Prioritize DMF or acetonitrile for safer handling .

- Advanced Tools : Molecular dynamics simulations (e.g., GROMACS) are critical for predicting metabolite formation and off-target effects, which are not covered in the provided evidence but are standard in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.